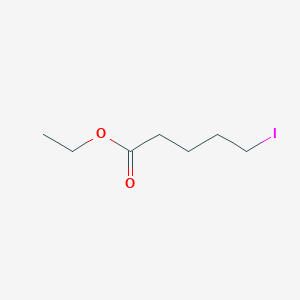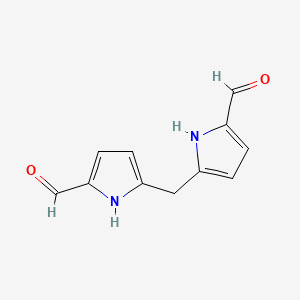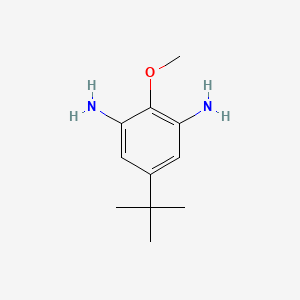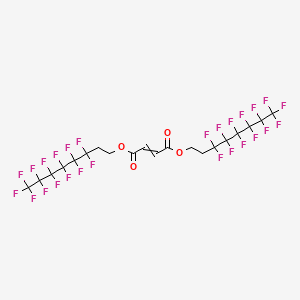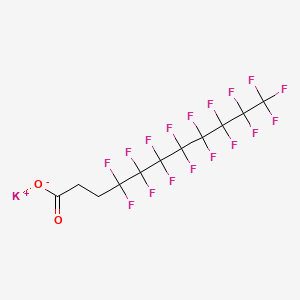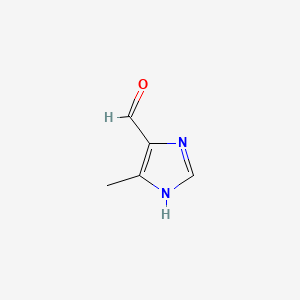
5-甲基-1H-咪唑-4-甲醛
描述
5-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O It is a derivative of imidazole, featuring a methyl group at the 5-position and an aldehyde group at the 4-position
科学研究应用
5-Methyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
5-Methyl-1H-imidazole-4-carbaldehyde, also known as 4-Methyl-1H-imidazole-5-carbaldehyde, is a versatile compound used in various chemical reactions It is known to be used in the synthesis of several complex molecules, suggesting that its targets could be diverse depending on the specific reaction .
Mode of Action
For instance, it is used in the synthesis of 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) and 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propane (BIP) .
Biochemical Pathways
Given its role in the synthesis of complex molecules, it can be inferred that it may influence various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It is soluble in water, which could potentially influence its bioavailability .
Result of Action
Given its role in the synthesis of complex molecules, it can be inferred that its effects at the molecular and cellular level would be dependent on the specific context of its use .
Action Environment
It is known to be air sensitive, suggesting that exposure to air could potentially influence its stability .
生化分析
Biochemical Properties
5-Methyl-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of imidazole-based compounds. For instance, it is used in the synthesis of 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) and 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propane (BIP) . These interactions are crucial for the formation of metal-organic frameworks and other complex structures.
Cellular Effects
5-Methyl-1H-imidazole-4-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, it can impact metabolic pathways by interacting with enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Methyl-1H-imidazole-4-carbaldehyde exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s aldehyde group allows it to form Schiff bases with amines, which can lead to the formation of stable complexes with proteins and other biomolecules . These interactions can result in changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1H-imidazole-4-carbaldehyde can change over time. The compound is known to be air-sensitive and should be stored in a dark, dry place to maintain its stability . Over time, it may degrade, leading to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the outcomes of experiments.
Dosage Effects in Animal Models
The effects of 5-Methyl-1H-imidazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound can cause significant changes in cellular metabolism and gene expression . It is crucial to determine the optimal dosage to avoid potential toxicity.
Metabolic Pathways
5-Methyl-1H-imidazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Methyl-1H-imidazole-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 5-Methyl-1H-imidazole-4-carbaldehyde can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects within cells and how it can be utilized in targeted biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions: 5-Methyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of appropriate precursors under controlled conditions to form the imidazole ring .
Industrial Production Methods: Industrial production of 5-Methyl-1H-imidazole-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
化学反应分析
Types of Reactions: 5-Methyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-Methyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-Methyl-1H-imidazole-4-methanol.
Substitution: Depending on the substituents, various substituted imidazole derivatives can be formed.
相似化合物的比较
- 4-Methyl-5-imidazolecarboxaldehyde
- 4-Imidazolecarboxaldehyde
- 5-Methylimidazole-4-carboxaldehyde
Comparison: 5-Methyl-1H-imidazole-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications .
属性
IUPAC Name |
5-methyl-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWCSNCNHSEXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383814 | |
| Record name | 5-Methyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68282-53-1 | |
| Record name | 5-Methyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Methyl-1H-imidazole-5-carbaldehyde of interest in medicinal chemistry?
A1: 4-Methyl-1H-imidazole-5-carbaldehyde, also known as 5-Methyl-1H-imidazole-4-carbaldehyde, is a valuable building block in medicinal chemistry due to the presence of the imidazole ring. Imidazole is a common heterocyclic fragment found in many biologically active molecules []. The aldehyde group on the molecule allows for various chemical modifications, making it a versatile starting material for synthesizing a diverse library of compounds with potential biological activities.
Q2: What modifications to 4-Methyl-1H-imidazole-5-carbaldehyde were explored in the study?
A2: The research focused on modifying the 4-Methyl-1H-imidazole-5-carbaldehyde structure in several ways []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


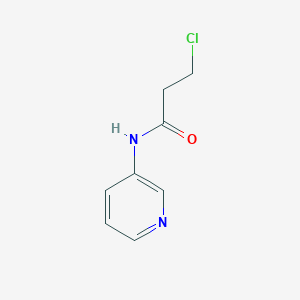
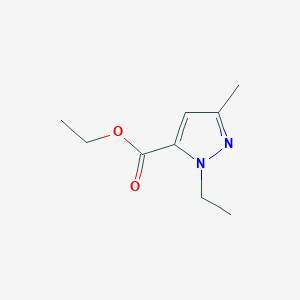
![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1351111.png)

